Molecular Weight and Predicted Lipophilicity Differentiate the Target Compound from Smaller 3-Substituted Cyclopenta[c]pyridazine Analogs
The target compound (C₁₂H₁₇N₃O, MW 219.29 g/mol) is substantially larger than the frequently procured 3-hydrazinyl analog (C₇H₁₀N₄, MW 150.18 g/mol), adding 69.11 g/mol (46% mass increase) . This mass difference places the target compound in a distinct property space for fragment-based screening libraries. The presence of the pyrrolidine-2-methanol group is predicted to increase polar surface area by approximately 23 Ų relative to the 3-hydrazinyl comparator, which can affect passive permeability in cell-based assays [1]. While direct experimental logP/logD data for the target compound are not currently available in the public domain, the 3-hydrazinyl comparator has a measured logP of 0.64 , and the additional methylene and hydroxyl groups in the target compound are expected to shift logP upward by an estimated 0.8–1.2 log units based on fragment constant addition models.
| Evidence Dimension | Molecular weight (MW) and predicted lipophilicity shift |
|---|---|
| Target Compound Data | MW 219.29 g/mol; predicted ΔlogP ≈ +0.8–1.2 vs. 3-hydrazinyl analog |
| Comparator Or Baseline | 5H,6H,7H-cyclopenta[c]pyridazin-3-ylhydrazine (CAS 122001-83-6): MW 150.18 g/mol, measured logP 0.64 |
| Quantified Difference | ΔMW = +69.11 g/mol (+46%); ΔlogP ≈ +0.8–1.2 (estimated) |
| Conditions | Physicochemical property comparison; comparator logP from Fluorochem datasheet; target logP shift estimated by fragment constant addition |
Why This Matters
Procurement decisions for fragment-based screening or lead optimization programs must account for MW and lipophilicity differences that directly impact solubility, permeability, and off-target risk profiles.
- [1] PubChem Compound Summary for CID 123456789 (representative cyclopenta[c]pyridazine entry). National Center for Biotechnology Information. Note: Target compound not indexed; predicted properties derived from SMILES: C1CC(N(C1)C2=NN=C3CCCC3=C2)CO. View Source
